An In-depth Technical Guide to the Synthesis of Ethyl Anthracene-9-carboxylate from Anthracene-9-carboxylic Acid
An In-depth Technical Guide to the Synthesis of Ethyl Anthracene-9-carboxylate from Anthracene-9-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl anthracene-9-carboxylate, a valuable intermediate in organic synthesis and drug development. The document details established methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual aids in the form of diagrams are provided to illustrate reaction pathways and experimental workflows, adhering to the specified technical requirements.
Introduction
Ethyl anthracene-9-carboxylate is an ester derivative of anthracene-9-carboxylic acid. The anthracene moiety is a key structural motif in many polycyclic aromatic hydrocarbons and is a building block for various functional materials and pharmaceutical compounds. The esterification of anthracene-9-carboxylic acid to its ethyl ester is a fundamental transformation that facilitates further chemical modifications and is a common step in the synthesis of more complex molecules. This guide will focus on the primary methods for this conversion, including the direct acid-catalyzed esterification (Fischer-Speier esterification) and a high-yield alternative route from the corresponding acyl chloride.
Synthetic Methodologies
Two principal routes for the synthesis of ethyl anthracene-9-carboxylate are discussed:
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Method A: Fischer-Speier Esterification. This is the direct reaction of anthracene-9-carboxylic acid with ethanol in the presence of a strong acid catalyst.[1][2][3][4][5] The reaction is reversible and requires conditions that drive the equilibrium towards the formation of the ester, such as using an excess of the alcohol or removing water as it is formed.[2][3][5] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2][3]
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Method B: From 9-Anthracenecarbonyl Chloride. This two-step approach involves the initial conversion of anthracene-9-carboxylic acid to its more reactive acyl chloride, followed by reaction with ethanol. While indirect, this method often proceeds with higher yields and under milder conditions than direct esterification. A specific protocol for the reaction of 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine has been reported to yield ethyl anthracene-9-carboxylate in high purity.[6][7]
Reaction Pathway
The general chemical transformation is depicted below:
Caption: Synthetic routes to ethyl anthracene-9-carboxylate.
Experimental Protocols
Method A: Fischer-Speier Esterification (General Protocol)
This protocol is a generalized procedure based on the principles of Fischer-Speier esterification.[3][4][5] Optimization may be required to achieve maximum yield.
Materials:
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Anthracene-9-carboxylic acid
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Ethanol (anhydrous, large excess)
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Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve anthracene-9-carboxylic acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
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Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in an organic solvent such as ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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The crude ethyl anthracene-9-carboxylate can be purified by recrystallization (e.g., from acetone or ethanol) or column chromatography.
Method B: From 9-Anthracenecarbonyl Chloride (High-Yield Protocol)
This protocol is adapted from a literature procedure with a reported yield of 82%.[6][7]
Step 1: Synthesis of 9-Anthracenecarbonyl Chloride
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Anthracene-9-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. This intermediate is often used in the next step without extensive purification.
Step 2: Synthesis of Ethyl anthracene-9-carboxylate
Materials:
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9-Anthracenecarbonyl chloride (300 mg)
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Dichloromethane (CH₂Cl₂) (45 ml + 200 ml)
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Ethanol (10 ml)
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Pyridine (2 ml)
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2 N Hydrochloric acid (HCl)
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Calcium chloride (CaCl₂)
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Acetone for recrystallization
Procedure:
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Dissolve 9-anthracenecarbonyl chloride (300 mg) in dichloromethane (45 ml) in a suitable reaction flask.
-
Add ethanol (10 ml) and pyridine (2 ml) to the solution.
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Heat the resulting solution under reflux for 11 hours.
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Cool the reaction mixture to room temperature.
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Transfer the solution to a separatory funnel and extract three times with 2 N aqueous HCl (50 ml each) and then twice with water (100 ml each).
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Add 200 ml of CH₂Cl₂ to the organic layer and dry it over anhydrous calcium chloride.
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Remove the solvent under reduced pressure to obtain a white powder.
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Recrystallize the crude product from acetone to yield colorless crystals of ethyl anthracene-9-carboxylate.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of ethyl anthracene-9-carboxylate.
Table 1: Reaction Conditions and Yields
| Method | Starting Material | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| A | Anthracene-9-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | 4-24 | Reflux | Variable | [3],[5] |
| B | 9-Anthracenecarbonyl chloride | Ethanol, Pyridine | CH₂Cl₂ | 11 | Reflux | 82 | [6][7] |
Table 2: Physicochemical and Spectroscopic Data for Ethyl anthracene-9-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | [6][8] |
| Molecular Weight | 250.29 g/mol | [8][9] |
| Melting Point | 108-109 °C (381-382 K) | [6][7] |
| Appearance | Colorless crystals / White powder | [6][7] |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 1.53 (t, 3H, CH₃); 4.68 (q, 2H, OCH₂); 7.45 (m, 4H, Ar-H); 8.03 (m, 4H, Ar-H); 8.54 (s, 1H, H₁₀) | [6] |
| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 13.70 (CH₃), 61.70 (OCH₂), 125.17, 125.86, 127.25, 128.37, 128.89, 129.23, 131.35, 169.10 (C=O) | [6] |
| IR (KBr, cm⁻¹) | 1715 (C=O stretch) | [6] |
| GC-MS (m/z) | 250 (M⁺, 100%) | [6] |
| Elemental Analysis | Calculated: C 81.58%, H 5.64%; Found: C 81.42%, H 5.90% | [6][7] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of ethyl anthracene-9-carboxylate via Method B.
Caption: General laboratory workflow for the synthesis and purification.
Conclusion
The synthesis of ethyl anthracene-9-carboxylate from anthracene-9-carboxylic acid can be effectively achieved through direct Fischer esterification or, with higher yields, via an acyl chloride intermediate. The choice of method depends on the desired yield, scale, and the availability of reagents. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis of anthracene derivatives for applications in medicinal chemistry and materials science.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Ethyl anthracene-9-carboxylate|lookchem [lookchem.com]
- 9. 9-Anthracenecarboxylic acid ethyl ester | CAS#:1754-54-7 | Chemsrc [chemsrc.com]



